Sodium bis(trifluoromethanesulfonyl)imide
Overview
Description
Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the empirical formula C₂F₆NNaO₄S₂ . It is commonly used as an electrolyte in batteries and fuel cells. Additionally, it serves as a Lewis acid and is employed in the field of ionic liquids . The compound is also known by its synonyms: Sodium bis(trifluoromethylsulfonyl)imide .
Synthesis Analysis
The synthesis of Sodium bis(trifluoromethanesulfonyl)imide involves the reaction between trifluoromethanesulfonic anhydride and sodium azide . The resulting product is a white crystalline powder with a melting point in the range of 257.1°C to 258.4°C .
Molecular Structure Analysis
The molecular structure of Sodium bis(trifluoromethanesulfonyl)imide consists of a central nitrogen atom (N ) bonded to two trifluoromethanesulfonyl groups (SO₂CF₃ ) and a sodium ion (Na⁺ ). The compound’s chemical formula can be represented as Na⁺[SO₂CF₃]₂N .
Scientific Research Applications
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Ionic Liquids
- Field : Chemistry
- Application : The anion of Sodium bis(trifluoromethanesulfonyl)imide is widely used in ionic liquids .
- Method : It is used as a counterion in the formation of ionic liquids due to its stability and lower toxicity compared to traditional counterions like tetrafluoroborate .
- Results : The use of this anion has enabled the development of safer and more stable ionic liquids .
-
Lithium-Ion and Lithium Metal Batteries
- Field : Energy Storage
- Application : Sodium bis(trifluoromethanesulfonyl)imide is important in lithium-ion and lithium metal batteries .
- Method : It is used in the form of its lithium salt (LiTFSI) as an organic electrolyte in these batteries . It provides high dissociation and conductivity .
- Results : The use of LiTFSI has improved the performance of these batteries, including their conductivity .
-
Polymer Conductivity
- Field : Polymer Science
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used to enhance the conductivity of polymers .
- Method : It is used as an additive in polymers like poly(ethylene oxide). It suppresses crystallinity in the polymer, which increases the conductivity of the polymer below its melting point .
- Results : The addition of this compound has been shown to increase the conductivity of certain polymers .
-
Organic Solar Cells
- Field : Renewable Energy
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used in the development of organic solar cells .
- Method : It is used as a chemical additive for improving the power conversion efficiencies in porphyrin-based organic solar cells . It is also used as a p-type dopant for efficient and stable solid-state dye-sensitized and perovskite solar cells .
- Results : The use of this compound has led to improved efficiency and stability in these types of solar cells .
-
Chemical Reactions
- Field : Organic Chemistry
- Application : The conjugate acid of Sodium bis(trifluoromethanesulfonyl)imide, known as bistriflimidic acid, is used as a catalyst in a wide range of chemical reactions .
- Method : Due to its high acidity and good compatibility with organic solvents, it is used as a catalyst in various reactions .
- Results : The use of bistriflimidic acid has enabled a variety of chemical reactions .
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Regioselective Alkylation of Indole Derivatives
- Field : Organic Chemistry
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used in the C3 regioselective alkylation of indole derivatives .
- Method : It is used in conjugated addition type reactions with α, β-enones .
- Results : The use of this compound has enabled the regioselective alkylation of indole derivatives .
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Electrolyte in Batteries and Fuel Cells
- Field : Energy Storage
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used as an electrolyte in batteries and fuel cells .
- Method : It is used in the form of its sodium salt (NaTFSI) as an electrolyte in these energy storage devices .
- Results : The use of NaTFSI has improved the performance of these batteries and fuel cells .
-
Ionic Liquid and Lewis Acid
- Field : Chemistry
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used as an ionic liquid and Lewis acid .
- Method : It is used in various chemical reactions due to its properties as an ionic liquid and Lewis acid .
- Results : The use of this compound has enabled a variety of chemical reactions .
-
Regioselective Alkylation of Indole Derivatives
- Field : Organic Chemistry
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used in the C3 regioselective alkylation of indole derivatives .
- Method : It is used in conjugated addition type reactions with α, β-enones .
- Results : The use of this compound has enabled the regioselective alkylation of indole derivatives .
-
Dopant for Solar Cells
- Field : Renewable Energy
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used as a p-type dopant for efficient and stable solid-state dye-sensitized and perovskite solar cells .
- Method : It is used in the development of these types of solar cells .
- Results : The use of this compound has led to improved efficiency and stability in these types of solar cells .
-
Electrolyte in Batteries and Fuel Cells
- Field : Energy Storage
- Application : Sodium bis(trifluoromethanesulfonyl)imide serves as an electrolyte in batteries and fuel cells .
- Method : It is used in the form of its sodium salt (NaTFSI) as an electrolyte in these energy storage devices .
- Results : The use of NaTFSI has improved the performance of these batteries and fuel cells .
-
Ionic Liquid and Lewis Acid
- Field : Chemistry
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used as an ionic liquid and Lewis acid .
- Method : It is used in various chemical reactions due to its properties as an ionic liquid and Lewis acid .
- Results : The use of this compound has enabled a variety of chemical reactions .
-
Regioselective Alkylation of Indole Derivatives
- Field : Organic Chemistry
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used in the C3 regioselective alkylation of indole derivatives .
- Method : It is used in conjugated addition type reactions with α, β-enones .
- Results : The use of this compound has enabled the regioselective alkylation of indole derivatives .
-
Dopant for Solar Cells
- Field : Renewable Energy
- Application : Sodium bis(trifluoromethanesulfonyl)imide is used as a p-type dopant for efficient and stable solid-state dye-sensitized and perovskite solar cells .
- Method : It is used in the development of these types of solar cells .
- Results : The use of this compound has led to improved efficiency and stability in these types of solar cells .
properties
IUPAC Name |
sodium;bis(trifluoromethylsulfonyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKTWKVVQDCJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6NNaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bis(trifluoromethanesulfonyl)imide | |
CAS RN |
91742-21-1 | |
Record name | Sodium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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